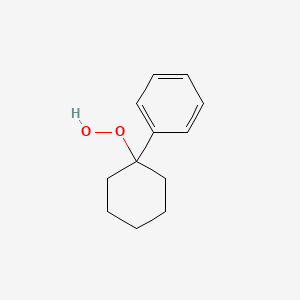

Hydroperoxide, phenylcyclohexyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroperoxide, phenylcyclohexyl- is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydroperoxide, phenylcyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroperoxide, phenylcyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing phenylcyclohexyl hydroperoxide in controlled laboratory settings?

Phenylcyclohexyl hydroperoxide can be synthesized via catalytic oxidation of cyclohexane derivatives using metal complexes. For example, cyclohexane oxidation with oxygen or peroxides in the presence of iron or copper catalysts generates hydroperoxides. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like cyclohexanol and cyclohexanone . Industrial methods such as the Cumene Hydroperoxide (CHP) process may also inform lab-scale synthesis, though adaptations for phenylcyclohexyl derivatives require careful stoichiometric control .

Q. How can researchers detect and quantify phenylcyclohexyl hydroperoxide in reaction mixtures while addressing its instability?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with reduction agents (e.g., triphenylphosphine) is critical. Pre-reduction of the hydroperoxide allows quantification of stable derivatives like cyclohexanol and cyclohexanone. For example, GC analysis before and after reduction reveals the hydroperoxide concentration via the difference in alcohol/ketone peaks. Calibration curves using known hydroperoxide concentrations (e.g., 0.15 mmol/L baseline) improve accuracy .

Q. What safety protocols are essential for handling phenylcyclohexyl hydroperoxide in academic labs?

Key practices include:

- Testing : Use iodometric or test-strip methods to monitor peroxide levels before each use; dispose if concentrations exceed 10 ppm .

- Storage : Keep under inert gas (e.g., nitrogen) in airtight, labeled containers with dates of receipt, opening, and testing .

- Containment : Use explosion-proof equipment and grounded metal containers to prevent static ignition .

Advanced Research Questions

Q. How does phenylcyclohexyl hydroperoxide’s decomposition kinetics vary with concentration and temperature?

Decomposition follows first-order kinetics at low concentrations (e.g., <1 M) and second-order kinetics at higher concentrations. For example, at 85°C and 1.09 M initial concentration, second-order behavior dominates (rate constant k2), while dilute solutions (<0.5 M) exhibit first-order decay (k1). Activation energies range from 28.6 kcal/mol (second-order) to 32.8 kcal/mol (first-order), influenced by solvent polarity and catalytic residues .

Q. What role does phenylcyclohexyl hydroperoxide play in catalytic oxidation of saturated hydrocarbons?

It acts as an intermediate in radical-chain mechanisms. Metal complexes (e.g., Fe³⁺) abstract hydrogen from hydrocarbons, forming alkyl radicals that react with hydroperoxide to yield alcohols and ketones. The ratio of cyclohexanol to cyclohexanone (Δy/Δz=0.7–1.5) depends on solvent polarity and catalyst type, providing insights into reaction selectivity .

Q. How can analytical artifacts from hydroperoxide decomposition during chromatography be mitigated?

Decomposition in GC injectors can be minimized by:

- Temperature Control : Lower injector temperatures (e.g., <200°C) reduce thermal breakdown.

- Derivatization : Pre-treat samples with stabilizing agents (e.g., trimethylsilyl chloride) to block reactive -OOH groups.

- Calibration : Account for decomposition by comparing pre- and post-reduction chromatograms .

Q. How do researchers reconcile contradictory kinetic data (first- vs. second-order) for hydroperoxide decomposition?

Contradictions arise from concentration-dependent reaction pathways. At high concentrations, bimolecular collisions drive second-order decay, while unimolecular decomposition dominates in dilute systems. Computational modeling (e.g., Arrhenius plots) and controlled dilution studies clarify these regimes .

Q. What advanced techniques validate the structural integrity of phenylcyclohexyl hydroperoxide in complex matrices?

- NMR Spectroscopy : 1H NMR detects hydroperoxide protons (~8–10 ppm), while 13C NMR confirms cyclohexyl and phenyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves crystalline derivatives (e.g., stabilized salts) to confirm stereochemistry .

Eigenschaften

CAS-Nummer |

29986-35-4 |

|---|---|

Molekularformel |

C12H16O2 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

(1-hydroperoxycyclohexyl)benzene |

InChI |

InChI=1S/C12H16O2/c13-14-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |

InChI-Schlüssel |

QCRRJEABYLEFAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(C2=CC=CC=C2)OO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.